![molecular formula C19H15N3O B5778036 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPDP and has a unique chemical structure that makes it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation and pain, which makes it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models. Additionally, MPDP has also been shown to have significant antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one in lab experiments is its potential to be used in the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using MPDP in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the research of 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. One potential direction is the development of new drugs for the treatment of various diseases, such as arthritis and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, future research could focus on improving the solubility of MPDP in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a promising compound that has shown potential applications in various fields of scientific research. Its unique chemical structure and potential therapeutic properties make it a candidate for further research and development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The resulting product is then subjected to various purification techniques to obtain pure MPDP.
Scientific Research Applications
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. MPDP has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
6-methyl-2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-12-16(14-8-4-2-5-9-14)17-18(20-13)21-22(19(17)23)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWNUZFWJQRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one |
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